2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(2,4,5-trifluorophenyl)acetamide
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Overview
Description
2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(2,4,5-trifluorophenyl)acetamide is an organic compound that features a piperazine ring substituted with a 4-fluorophenyl group and an acetamide moiety substituted with a 2,4,5-trifluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(2,4,5-trifluorophenyl)acetamide typically involves the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is first substituted with a 4-fluorophenyl group. This can be achieved through nucleophilic aromatic substitution reactions.
Acylation Reaction: The substituted piperazine is then reacted with 2,4,5-trifluorophenylacetyl chloride under basic conditions to form the final acetamide product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(2,4,5-trifluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amine derivatives.
Substitution: The fluorine atoms on the phenyl rings can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(2,4,5-trifluorophenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting central nervous system disorders.
Biological Research: The compound is used in studies involving receptor binding and signal transduction pathways.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(2,4,5-trifluorophenyl)acetamide involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound binds to these receptors, modulating their activity and influencing signal transduction pathways. This can result in various pharmacological effects, depending on the receptor type and the biological context.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-(2-fluorophenyl)piperazin-1-yl)-2-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine
- (4-(bis(4-fluorophenyl)methyl)piperazin-1-yl)(cyclohexyl)methanone
Uniqueness
2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(2,4,5-trifluorophenyl)acetamide is unique due to its specific substitution pattern on the piperazine and phenyl rings, which can confer distinct pharmacological properties compared to other similar compounds. The presence of multiple fluorine atoms may enhance its binding affinity and selectivity for certain biological targets.
Properties
IUPAC Name |
2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(2,4,5-trifluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F4N3O/c19-12-1-3-13(4-2-12)25-7-5-24(6-8-25)11-18(26)23-17-10-15(21)14(20)9-16(17)22/h1-4,9-10H,5-8,11H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHPIGLWGDQYBBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC(=C(C=C2F)F)F)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F4N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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